molecular formula C2H6O B154587 Ethanol-1,1-d2 CAS No. 1859-09-2

Ethanol-1,1-d2

Cat. No. B154587
CAS RN: 1859-09-2
M. Wt: 48.08 g/mol
InChI Key: LFQSCWFLJHTTHZ-CBTSVUPCSA-N
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Description

Ethanol-1,1-d2, commonly referred to as deuterated ethanol, is a form of ethanol where two of the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is often used in various scientific applications, including as a tracer in spectroscopic studies due to its altered physical properties compared to regular ethanol.

Synthesis Analysis

The synthesis of ethanol and its derivatives can be approached through various methods. One innovative strategy for the synthesis of ethanol derivatives is the photocatalytic conversion of ethanol to 1,1-diethoxyethane (DEE) using noble-metal-loaded TiO2 nanotubes and nanorods . Another method involves the reaction of dimethyl ether with CO2 and H2, using a Ru–Co bimetallic catalyst, which predominantly produces ethanol with high selectivity .

Molecular Structure Analysis

The molecular structure of ethanol and its complexes can be studied using spectroscopic methods. For instance, the structure of 2-naphthyl-1-ethanol and its complexes with methanol has been investigated using IR fluorescence dip spectroscopy and DFT calculations, revealing the existence of different conformers and hydrogen-bonded bridges .

Chemical Reactions Analysis

Ethanol can undergo various chemical reactions to form different products. For example, the photocatalytic synthesis of DEE from ethanol involves a tandem dehydrogenation-acetalization mechanism . Additionally, the conversion of ethanol into 1,3-butadiene has been studied using magnesia–silica catalysts doped with transition metals, which significantly increases the ethanol conversion rate and yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethanol and its derivatives can be influenced by the presence of different functional groups and the molecular structure. The X-ray crystal structures of certain ethanol derivatives, such as 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, provide insights into the intermolecular interactions and the formation of hydrogen bonds . The photocatalytic properties of TiO2 in the synthesis of DEE from ethanol also highlight the role of surface hydroxyl groups in the reaction efficiency .

Scientific Research Applications

1. Catalytic Conversion and Chemical Synthesis

Ethanol is a pivotal industrial chemical with diverse applications. Notably, experiments have demonstrated its effective conversion into acetaldehyde and ethyl acetate using a Pd–Au model catalyst. The process benefits significantly from the presence of oxygen at the Pd–Au interface, enhancing acetaldehyde production and promoting cross-esterification to produce ethyl acetate. Isotope-labeling experiments, such as the use of CD3CH2OH, have facilitated the study of these reactions, providing insights into the mechanism of ethanol conversion and product formation (Evans et al., 2019).

2. Fuel Cells and Energy Applications

Ethanol's role extends to energy applications, such as its use in direct methanol (or ethanol) fuel cells (DMFC). These cells can analyze ethanol-based pharmaceutical products and disinfectants. The use of alcohol dehydrogenase enzymes in the anodic section of DMFCs enhances the performance, making it suitable for measuring ethanol content in various samples, including forensic tests. This demonstrates ethanol's potential in energy conversion and analysis (Tomassetti et al., 2018).

3. Hydrogen Production

Ethanol, particularly bio-ethanol, has been utilized in the production of hydrogen through redox processes in fixed bed reactors. The process involves the decomposition of ethanol at high temperatures, leading to a gas stream mainly composed of hydrogen and carbon monoxide. This method highlights the versatility of ethanol in generating cleaner fuel alternatives (Hormilleja et al., 2014).

4. Educational Applications

In the field of education, ethanol serves as a basis for chemistry lesson plans focusing on alternative and renewable energy sources. These lessons employ a socio-critical and problem-oriented approach, highlighting the societal dimension of chemistry education. This application underscores ethanol's role in teaching and raising awareness about sustainable energy (Feierabend & Eilks, 2011).

5. Photocatalysis and Chemical Production

Ethanol's conversion into valuable chemicals, such as 1,1-diethoxyethane (DEE), has been explored under mild photocatalytic conditions. This process demonstrates the potential of ethanol in the chemical industry, particularly in the production of renewable fuels and chemicals. The high reaction rate and selectivity of this process present a green approach to ethanol conversion (Zhang et al., 2015).

Safety And Hazards

Ethanol-1,1-d2 is considered hazardous. It is highly flammable and causes serious eye irritation . It is also suspected of causing cancer and damaging fertility or the unborn child . Avoid contact with skin and eyes, and avoid inhalation of vapor or mist .

properties

IUPAC Name

1,1-dideuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171808
Record name Ethanol-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

48.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol-1,1-d2

CAS RN

1859-09-2
Record name Ethan-1,1-d2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1859-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol-1,1-d2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol-1,1-d2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1859-09-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
JD Weibel, CF Jackels, RL Swofford - The Journal of chemical physics, 2002 - pubs.aip.org
The intracavity dye laser photoacoustic absorption spectra of ethanol, ethanol (1,1-d 2 ), and ethanol (2,2,2-d 3 ) are reported for the region 16 550–16 700 cm −1 , which contains the O–…
Number of citations: 40 pubs.aip.org
G Held, L Xie - Microchemical journal, 1997 - Elsevier
3-Pentanone-2,2-d 2 was subjected to enolization by lithium diisopropylamide (LDA), lithiumN-isopropyl(trimethylsilyl)amide (LITA), and lithium hexamethyldisilazide (LHMDS). Internal …
Number of citations: 13 www.sciencedirect.com
CH Wong, GM Whitesides - Journal of the American Chemical …, 1983 - ACS Publications
Wehave developed procedures for in situ regeneration of deuterated nicotinamide cofactors based on ethanol-1, 1,-d2¡ alcohol dehydrogenase/aldehyde dehydrogenase, …
Number of citations: 75 pubs.acs.org
T Bernhard, H Zimmermann, U Haeberlen - Molecular Physics, 1992 - Taylor & Francis
In the clathrates of Dianin's compound the guests are trapped in cages formed by six host molecules. Two ethanol molecules can be enclosed by each cage. Deuteron nuclear magnetic …
Number of citations: 18 www.tandfonline.com
WH Saunders Jr, R Glaser - Journal of the American Chemical …, 1960 - ACS Publications
Rates of acetolysis and formolysis of 2-(¿>-methoxyphenyl)-ethyl and 2, 2-diphenylethyl Moluenesulfonates and their a-and/3-deuterated analogs were determined. The pattern of …
Number of citations: 33 pubs.acs.org
SP McManus, RM Karaman… - The Journal of …, 1987 - ACS Publications
The lack of scrambling with deuterium-labeled reactants, a nonlinear ethanol-trifluoroethanol plot, and rate acceleration by added thiourea are used to show that sulfonateesters of …
Number of citations: 11 pubs.acs.org
WA Nugent, RM Zubyk - Inorganic Chemistry, 1986 - ACS Publications
M (OEt), CH3CH2OH+ CH3CD2OH 3= 2CH3CHDOH (4) protons constitute one exchangeable pool and the a-protons constitute a separate, independently exchanging set of C-Hs. …
Number of citations: 20 pubs.acs.org
M Ichii, T Sugiyama, S Oka - Bulletin of the …, 1972 - repository.kulib.kyoto-u.ac.jp
The A1C13. CII3NOs-catalyzed phenethylation of benzene with 2-phenylethyl-1, 1-d2 and 2-(pchlorophenyl)-ethyl-1, 1-d2 chlorides in nitromethane solution has been investigated. In …
Number of citations: 2 repository.kulib.kyoto-u.ac.jp
HL Goering, K Humski - Journal of the American Chemical Society, 1969 - ACS Publications
F subsequently discussed in order to account for the acceleration of the reaction by substantial amounts of hydrofluoric acid, but in each case alkoxysulfur tri-fluoride intermediates were …
Number of citations: 10 pubs.acs.org
M Ichii, T Sugiyama, S Oka - Bull. Inst. Chem. Res., Kyoto Univ, 1972 - core.ac.uk
The A1C13. CII3NOs-catalyzed phenethylation of benzene with 2-phenylethyl-1, 1-d2 and 2-(pchlorophenyl)-ethyl-1, 1-d2 chlorides in nitromethane solution has been investigated. In …
Number of citations: 0 core.ac.uk

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